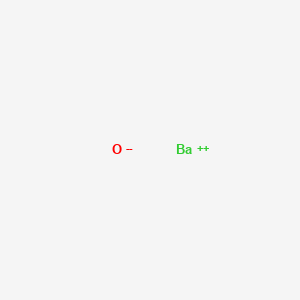
Barium monoxide
Cat. No. B8528367
M. Wt: 153.33 g/mol
InChI Key: CSSYLTMKCUORDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04017510
Procedure details


The above procedure is repeated in all respects, excepting that the strong base reagent is altered. In separate experiments, sodium hydride, potassium hydroxide, barium oxide, diisopropylethylamine, 1,5-diazobicyclo[5.4.0]undicene-5, tetramethylguanidine, tetramethylbenzyl ammonium hydroxide, Amberlite A21 (Rohm & Haas) strongly basic ion exchange resin and p-toluenesulfonic acid, are substituted for sodium hydroxide and yield the desired 3-isopropyl-3-methyl-5H-imidazo[2,1-a]isoindole-2(3H),5-dione. In practice of the above-described method, sodium hydroxide or sodium hydride in refluxing toluene is preferred.





Name
tetramethylbenzyl ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[OH-:3].[K+].[O-2:5].[Ba+2].C(N(C(C)C)CC)(C)C.C[N:17]([CH3:23])C(=N)N(C)C.[OH-].C[C:26]1[C:27]([CH3:36])=[C:28]([CH:33]=[CH:34][CH:35]=1)[C:29](C)(C)[NH3+:30].[C:37]1([CH3:47])[CH:42]=CC(S(O)(=O)=O)=[CH:39][CH:38]=1.[OH-].[Na+]>>[CH:37]([C:38]1([CH3:39])[N:30]2[C:29](=[O:3])[C:28]3[C:27]([C:36]2=[N:17][C:23]1=[O:5])=[CH:26][CH:35]=[CH:34][CH:33]=3)([CH3:47])[CH3:42] |f:0.1,2.3,4.5,8.9,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ba+2]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(N(C)C)=N)C
|
Step Six
|
Name
|
tetramethylbenzyl ammonium hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].CC=1C(=C(C([NH3+])(C)C)C=CC1)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1(C(N=C2N1C(C1=CC=CC=C21)=O)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
